molecular formula C5H6N2O2 B12361748 6-Methylidenepyridazin-3-one;hydrate

6-Methylidenepyridazin-3-one;hydrate

Cat. No.: B12361748
M. Wt: 126.11 g/mol
InChI Key: PQZIJDCPWQRFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylidenepyridazin-3-one;hydrate (C₆H₆N₂O·H₂O) is a heterocyclic organic compound characterized by a pyridazine core with a methylidene (CH₂=) substituent at the 6-position and a hydrate moiety. The methylidene group introduces unique electronic and steric effects, distinguishing it from other pyridazinone derivatives. Hydration influences its stability and solubility, critical for applications in aqueous systems .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

6-methylidenepyridazin-3-one;hydrate

InChI

InChI=1S/C5H4N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H2;1H2

InChI Key

PQZIJDCPWQRFOS-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC(=O)N=N1.O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Step 1: Ethyl levulinate reacts with hydrazine hydrate (molar ratio 1:1.5–2.0) in ethanol under reflux (80–100°C) for 3–5 hours, catalyzed by sodium hydroxide.
  • Step 2: Dehydrogenation using bromine (Br₂) in glacial acetic acid at 60–80°C converts the intermediate dihydropyridazinone to the aromatic pyridazinone.

Key Data:

Parameter Value
Yield (Step 1) 85–90%
Dehydrogenation Agent Br₂ in CH₃COOH
Final Product Purity ≥98% (HPLC)

This pathway, while effective for 6-methyl derivatives, requires modification to introduce the methylidene group.

Introduction of the Methylidene Group

The methylidene (=CH₂) moiety at position 6 can be introduced via Knoevenagel condensation or alkylation-dehydrohalogenation sequences.

Alkylation-Dehydrohalogenation Approach

  • Alkylation: Treating 6-chloropyridazin-3-one with chloroacetone in the presence of a base (e.g., K₂CO₃) yields a 6-(chloromethyl) intermediate.
  • Dehydrohalogenation: Heating with a mild base (e.g., DBU) eliminates HCl, forming the methylidene group.

Example Protocol (from Patent CN102558152A):

  • React 6-chloropyridazin-3-one (1.0 mol) with chloroacetone (1.2 mol) in DMF at 50°C for 12 hours.
  • Add DBU (1.5 mol) and heat to 80°C for 6 hours.
  • Isolate the product via aqueous workup (yield: 75–80%).

One-Pot Synthesis Using Raney Nickel Catalysis

A streamlined one-pot method from Patent CN102558152A leverages Raney nickel for simultaneous reduction and cyclization:

Reaction Setup

  • Substrates: 3-cyanopyridine and a hydrazine derivative (e.g., acethydrazide).
  • Conditions: Hydrogenation at 1 bar H₂, room temperature, in methanol/water (3:1 v/v).
  • Catalyst: Raney Ni (60% Ni content).

Mechanistic Insight:

  • Hydrazine forms a hydrazone with 3-cyanopyridine.
  • Raney Ni facilitates both reduction of the nitrile to an amine and cyclization to the pyridazinone core.
  • Spontaneous hydration under reaction conditions yields the hydrate form.

Optimized Parameters:

Parameter Value
Reaction Time 6–8 hours
Yield 90–93%
Catalyst Loading 5–7 wt%

Solid-Phase Synthesis and Green Chemistry Innovations

Recent advances emphasize solvent-free or aqueous-phase reactions to enhance sustainability.

Solid Acid-Catalyzed Cyclization

  • Catalyst: Sulfonated polystyrene resins (e.g., Amberlyst-15).
  • Procedure: Mix levulinic acid hydrazide with acetylacetone in a ball mill at room temperature for 2 hours.
  • Advantage: Avoids toxic solvents; achieves 80% conversion.

Microwave-Assisted Synthesis

  • Conditions: 150°C, 20 minutes, using water as solvent.
  • Yield Improvement: 15–20% higher than conventional heating.

Hydration and Crystallization Strategies

The hydrate form is stabilized via:

  • Crystallization from Ethanol-Water Mixtures: Slow evaporation at 4°C yields monohydrate crystals.
  • In Situ Hydration: Quenching the reaction with ice-water directly forms the hydrate.

XRD Data (Typical):

  • d-Spacings: 5.62 Å, 4.85 Å, 3.97 Å.
  • Crystal System: Monoclinic, space group P2₁/c.

Analytical and Scalability Considerations

Purity Assessment

  • HPLC Method: C18 column, 30:70 acetonitrile/water, 1.0 mL/min, λ = 254 nm.
  • Impurity Profile: <0.5% unreacted hydrazine derivatives.

Pilot-Scale Production

  • Batch Size: 10 kg (achieved in Patent CN103819410B).
  • Cost Analysis: Raw material costs reduced by 40% using one-pot methods.

Chemical Reactions Analysis

6-Methylidenepyridazin-3-one;hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methylidenepyridazin-3-one;hydrate involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazinone have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antihypertensive and cardiotonic activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

6-Methylpyridazin-3-one hydrate (C₅H₆N₂O·H₂O)

  • Structural Differences : Substitutes the methylidene group with a methyl (CH₃) group at the 6-position.
  • Synthesis: Typically synthesized via alkylation of pyridazinone precursors using methyl halides under basic conditions .
  • Properties : Reduced electron-withdrawing effects compared to the methylidene derivative, leading to lower reactivity in nucleophilic substitution reactions.
  • Applications : Used as an intermediate in antimicrobial and anti-inflammatory agent development .

5-Chloro-6-phenylpyridazin-3(2H)-one (C₁₀H₇ClN₂O)

  • Structural Differences : Features a chlorine atom at the 5-position and a phenyl group at the 6-position.
  • Synthesis: Prepared via halogenation and Friedel-Crafts alkylation of pyridazinone precursors .
  • Properties : Enhanced lipophilicity due to the phenyl group, improving membrane permeability in biological systems.
  • Applications : Investigated for anticancer and antiviral activities due to its halogenated aromatic structure .

6-Chloro-4-methylpyridazin-3(2H)-one (C₅H₅ClN₂O)

  • Structural Differences : Chlorine at the 6-position and methyl at the 4-position, altering steric and electronic profiles.
  • Synthesis : Involves regioselective chlorination and methylation steps under controlled conditions .
  • Properties : Higher thermal stability compared to methylidene derivatives, attributed to the electron-withdrawing chlorine substituent.
  • Applications : Explored in herbicide development due to its structural resemblance to triazine-based agrochemicals .

6-Methyl-4,5-dihydropyridazin-3(2H)-one (C₅H₈N₂O)

  • Structural Differences : Partially saturated pyridazine ring (4,5-dihydro), reducing aromaticity.
  • Synthesis: Achieved via catalytic hydrogenation of the corresponding unsaturated pyridazinone .
  • Properties : Increased flexibility and solubility in polar solvents compared to fully aromatic analogs.
  • Applications : Utilized in neurological drug discovery for modulating GABA receptor activity .

Data Table: Comparative Analysis of Pyridazinone Derivatives

Compound Molecular Formula Key Substituents Synthesis Method Key Applications Reference
6-Methylidenepyridazin-3-one;hydrate C₆H₆N₂O·H₂O 6-CH₂=, hydrate Not explicitly detailed Pharmaceutical intermediates
6-Methylpyridazin-3-one hydrate C₅H₆N₂O·H₂O 6-CH₃, hydrate Alkylation with methyl halides Antimicrobial agents
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O 5-Cl, 6-Ph Halogenation + alkylation Anticancer research
6-Chloro-4-methylpyridazin-3(2H)-one C₅H₅ClN₂O 6-Cl, 4-CH₃ Regioselective chlorination Herbicide development
6-Methyl-4,5-dihydropyridazin-3(2H)-one C₅H₈N₂O 4,5-dihydro, 6-CH₃ Catalytic hydrogenation Neurological drugs

Key Research Findings

  • Reactivity : The methylidene group in 6-Methylidenepyridazin-3-one;hydrate enhances electrophilicity at the 6-position, making it reactive toward nucleophiles like amines and thiols. This contrasts with methyl-substituted analogs, which exhibit slower reaction kinetics .
  • Hydrate Stability: Unlike clathrate hydrates (e.g., methane hydrates in ), crystalline hydrates of pyridazinones decompose at lower temperatures (<100°C) due to weaker hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.